Lenalidomide-PEG3-propargyl is a synthetic compound that combines lenalidomide, a well-established immunomodulatory drug, with a polyethylene glycol (PEG) linker and a propargyl group. This design aims to enhance the solubility and bioavailability of lenalidomide, making it particularly beneficial for applications in targeted drug delivery systems and proteolysis-targeting chimeras (PROTACs) . The compound is classified as a derivative of lenalidomide, which itself is a second-generation immunomodulatory drug used primarily for treating multiple myeloma and certain blood disorders .
The synthesis of Lenalidomide-PEG3-propargyl involves several key steps:
These synthetic routes are often optimized for industrial production, focusing on high yield and purity while employing automated reactors to ensure consistent quality .
Lenalidomide-PEG3-propargyl has the molecular formula and a molecular weight of 457.5 g/mol . The structure integrates the core lenalidomide framework with a PEG chain and a terminal propargyl group, which enhances its solubility and provides sites for further chemical modifications.
Lenalidomide-PEG3-propargyl can undergo various chemical reactions:
Lenalidomide-PEG3-propargyl exerts its biological effects through several mechanisms:
The compound's solubility is significantly enhanced due to the PEG moiety, making it suitable for various biological applications. Its ability to undergo oxidation, reduction, and substitution reactions allows it to be versatile in chemical synthesis .
Lenalidomide-PEG3-propargyl has several scientific uses:
This compound exemplifies how modifications to existing drugs can enhance their therapeutic potential while providing new avenues for research in medicinal chemistry.
Cereblon (CRBN), a substrate receptor component of the CRL4 ubiquitin ligase complex, has emerged as a preferred E3 ligase in PROTAC development due to several intrinsic advantages:
The molecular glue mechanism of IMiDs like lenalidomide induces neosubstrate recruitment to CRBN, but PROTACs require precise spatial orientation between target protein and E3 ligase. Lenalidomide-PEG3-propargyl addresses this through its bifunctional design:
Table 1: Comparative Advantages of Cereblon-Targeting Ligand-Linker Conjugates
| Linker Type | Rigidity/Flexibility | Synthetic Accessibility | Degradation Efficiency | Key Limitations |
|---|---|---|---|---|
| Alkyl Chains | High rigidity | Straightforward synthesis | Variable (target-dependent) | Limited solubility, suboptimal ternary complex formation |
| PEG-Based (PEG3) | Balanced flexibility | Moderate complexity | Enhanced for diverse targets | Potential immunogenicity at high MW |
| Aromatic/Aryl | High rigidity | Complex synthesis | High for specific targets | Poor solubility, metabolic instability |
| PEG3-Propargyl | Optimized flexibility | High modularity | Broadly efficient | Requires specialized conjugation chemistry |
The transformation from the parent drug lenalidomide to functionalized PROTAC components represents a deliberate medicinal chemistry strategy:
Core Pharmacophore Conservation:
Strategic Positional Modifications:
Table 2: Structural Evolution of Lenalidomide Derivatives for PROTAC Applications
| Derivative | Key Structural Features | CRBN Binding Affinity | Primary Application |
|---|---|---|---|
| Lenalidomide (Parent) | Unmodified phthalimide/glutarimide | Kd ≈ 250 nM | IMiD therapy, molecular glue |
| 5-Aminomethyl-lenalidomide | -CH₂NH₂ at C5 position | Comparable to parent | Early PROTAC conjugation |
| 6-Fluoro-lenalidomide | F substitution at C6 | ≈1.5-fold enhanced | Selective IKZF1/3 degradation |
| 4-Aminomethyl-lenalidomide-HCl | -CH₂NH₂·HCl at C4 | Slight reduction | Alternative conjugation vector |
| Lenalidomide-PEG7-propargyl | Extended PEG spacer + terminal alkyne | Maintained | Flexible PROTAC assembly |
| Lenalidomide-PEG3-propargyl | Optimized PEG3 spacer + terminal alkyne | Maintained | Balanced PK/PD properties |
The polyethylene glycol spacer in Lenalidomide-PEG3-propargyl serves multiple critical functions beyond simple molecular connection:
Conformational Optimization:
Pharmacokinetic Modulation:
Synthetic and Pharmacodynamic Advantages:
Table 3: Impact of PEG3 Linker on PROTAC Properties
| Property | Without PEG Spacer | With PEG3 Spacer | Functional Impact |
|---|---|---|---|
| Molecular Weight | Typically <700 Da | Increases by ~200 Da | Maintains drug-like properties while enabling bifunctionality |
| Polar Surface Area (Ų) | Low (<100) | Moderate increase (≈140-160) | Enhanced solubility without compromising membrane permeability |
| Rotatable Bonds | Limited (<8) | 12 in PEG3-propargyl | Facilitates optimal ternary complex geometry |
| logD (7.4) | High (>3) | Reduced by 1-1.5 units | Improved solubility and distribution |
| In Vivo Clearance | Rapid (T½ <2h) | Extended (T½ ≈4-6h) | More stable target engagement |
| Ternary Complex Residence Time | Often suboptimal | Optimized spatial dynamics | Enhanced degradation efficiency (DC₅₀ improvements 5-10x) |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: